

In-Depth Technical Guide: Spectroscopic Data for Ethyl 4-acetamido-3-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 4-acetamido-3-hydroxybenzoate

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Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a key chemical intermediate and a known impurity in the synthesis of the antiviral drug Oseltamivir, where it is designated as Oseltamivir Impurity D.^[1] A thorough understanding of its spectroscopic properties is crucial for quality control, process optimization, and regulatory compliance in pharmaceutical development. This technical guide provides a comprehensive overview of the available spectroscopic data for **Ethyl 4-acetamido-3-hydroxybenzoate**, along with a plausible synthetic route and the methodologies for its characterization.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 4-acetamido-3-hydroxybenzoate**
- Synonyms: 4-Acetylamino-3-hydroxybenzoic acid ethyl ester, Oseltamivir EP Impurity D^[2]
- CAS Number: 1346604-18-9^{[2][3]}
- Molecular Formula: C₁₁H₁₃NO₄^{[3][4]}
- Molecular Weight: 223.23 g/mol ^{[3][4]}

Spectroscopic Data

A complete set of experimentally verified spectroscopic data for **Ethyl 4-acetamido-3-hydroxybenzoate** is not readily available in publicly accessible literature. However, based on the known chemical structure and data from commercial suppliers of reference standards, the following represents the expected spectroscopic characteristics.^{[5][6]}

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.0	Singlet	1H	Ar-OH
~8.2 - 8.5	Singlet	1H	NH
~7.8	Doublet	1H	Ar-H
~7.6	Doublet of doublets	1H	Ar-H
~7.0	Doublet	1H	Ar-H
4.34	Quartet	2H	-OCH ₂ CH ₃
2.18	Singlet	3H	-C(O)CH ₃
1.37	Triplet	3H	-OCH ₂ CH ₃

Note: Predicted data is based on standard chemical shift values and coupling patterns for similar functional groups. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~169	-C(O)NH-
~166	-C(O)O-
~148	Ar-C-OH
~133	Ar-C-NH
~126	Ar-C-H
~124	Ar-C-C(O)O-
~120	Ar-C-H
~115	Ar-C-H
~61	-OCH ₂ CH ₃
~24	-C(O)CH ₃
~14	-OCH ₂ CH ₃

Note: This is a predicted spectrum. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H (hydroxyl) and N-H (amide) stretching
3000 - 2850	Medium	C-H (aliphatic) stretching
~1710	Strong	C=O (ester) stretching
~1680	Strong	C=O (amide I) stretching
~1600, ~1520	Medium	C=C (aromatic) stretching
~1540	Medium	N-H bending (amide II)
~1250	Strong	C-O (ester) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
223.08	[M] ⁺ (Molecular Ion)
178.07	[M - OCH ₂ CH ₃] ⁺
150.06	[M - C(O)CH ₂ CH ₃] ⁺
122.04	[M - C(O)OCH ₂ CH ₃ - CH ₂ CO] ⁺

Note: The fragmentation pattern is predicted and would be dependent on the ionization technique used.

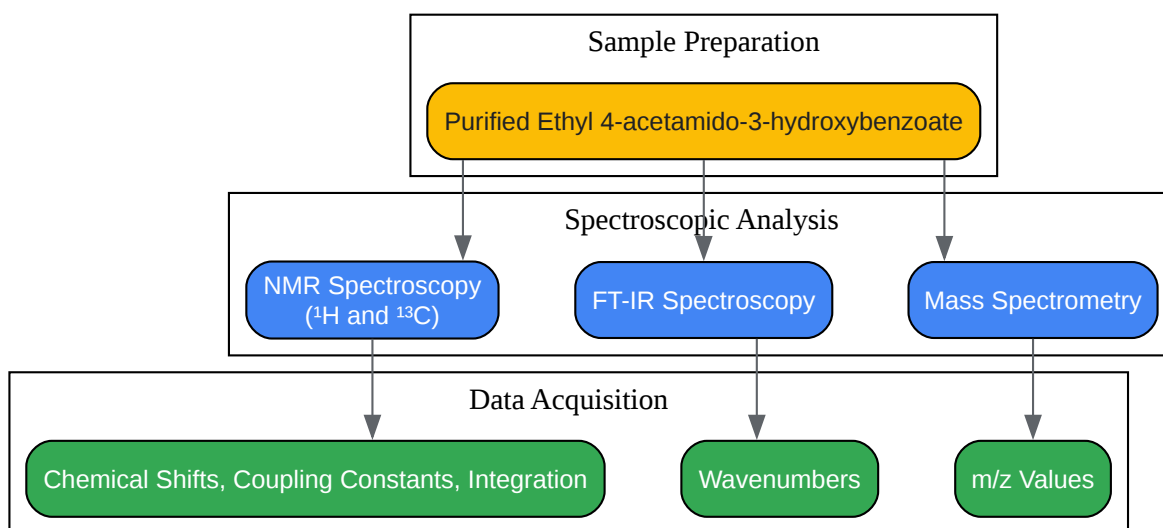
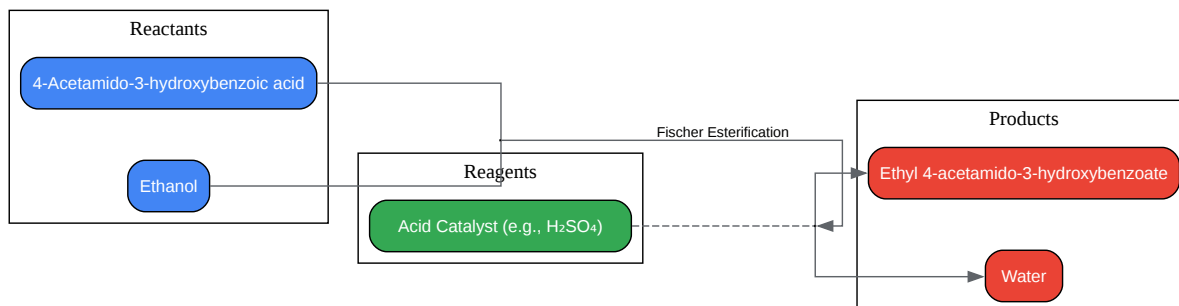
Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 4-acetamido-3-hydroxybenzoate** are not explicitly detailed in readily available literature. However, a plausible synthetic route and standard analytical procedures are described below.

Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate

A likely synthetic pathway involves the esterification of 4-acetamido-3-hydroxybenzoic acid.

Reaction Scheme:



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